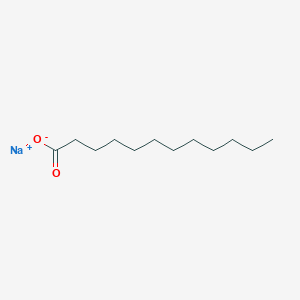

Sodium laurate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

629-25-4 |

|---|---|

Molecular Formula |

C12H24NaO2 |

Molecular Weight |

223.31 g/mol |

IUPAC Name |

sodium;dodecanoate |

InChI |

InChI=1S/C12H24O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14); |

InChI Key |

NDORGWUNFGHGKU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)[O-].[Na+] |

Isomeric SMILES |

CCCCCCCCCCCC(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCC(=O)O.[Na] |

Other CAS No. |

629-25-4 |

physical_description |

DryPowder; Liquid |

Pictograms |

Corrosive; Irritant |

Related CAS |

143-07-7 (Parent) |

Synonyms |

dodecanoic acid lauric acid lauric acid, ammonium salt lauric acid, barium and cadmium salt (4:1:1) lauric acid, calcium salt lauric acid, lithium salt lauric acid, magnesium salt lauric acid, nickel(2+) salt lauric acid, potassium salt lauric acid, sodium salt potassium laurate sodium dodecanoate sodium laurate |

Origin of Product |

United States |

Foundational & Exploratory

Determining the Critical Micelle Concentration of Sodium Laurate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for determining the critical micelle concentration (CMC) of sodium laurate, an anionic surfactant of significant interest in pharmaceutical and chemical research. This document details the most common experimental protocols, presents quantitative data on factors influencing the CMC, and offers visualizations to clarify core concepts and workflows.

Introduction to Critical Micelle Concentration (CMC)

Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. In aqueous solutions, as the concentration of a surfactant like this compound increases, a threshold is reached where the individual surfactant molecules (monomers) begin to self-assemble into organized spherical structures known as micelles. This concentration is defined as the Critical Micelle Concentration (CMC).

Below the CMC, this compound molecules primarily exist as monomers in the bulk solution and at the air-water interface, leading to a significant decrease in surface tension. Above the CMC, additional surfactant molecules preferentially form micelles, and the surface tension of the solution remains relatively constant. The CMC is a crucial parameter as it dictates the concentration at which properties like solubilization, detergency, and emulsification become effective.

Caption: Conceptual diagram of surfactant behavior below, at, and above the CMC.

Experimental Methodologies for CMC Determination

Several techniques can be employed to determine the CMC of this compound. The most common methods rely on detecting the abrupt change in a physicochemical property of the surfactant solution as a function of its concentration. This guide details three widely used methods: conductometry, surface tensiometry, and fluorescence spectroscopy.

Conductometry

Principle: This method is suitable for ionic surfactants like this compound. The specific conductance of the solution is measured as a function of the surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as this compound acts as a strong electrolyte. Above the CMC, the formation of micelles leads to a decrease in the slope of the conductivity versus concentration plot. This is because the micelles have a lower mobility than the individual ions, and some counter-ions become associated with the micelle, reducing the total number of effective charge carriers. The CMC is determined from the intersection of the two linear portions of the plot.

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 0.1 M) in deionized water. Ensure the this compound is fully dissolved.

-

Instrumentation: Use a calibrated conductivity meter with a conductivity cell. The cell should be thoroughly rinsed with deionized water before each measurement.

-

Titration Procedure:

-

Place a known volume of deionized water (e.g., 50 mL) in a thermostated beaker with a magnetic stirrer.

-

Immerse the conductivity cell into the water and allow the temperature to equilibrate (e.g., at 25°C).

-

Record the initial conductivity of the water.

-

Add small, precise aliquots of the this compound stock solution to the water. After each addition, stir the solution to ensure homogeneity and allow the conductivity reading to stabilize before recording it.

-

Continue adding the stock solution until the concentration is well above the expected CMC.

-

-

Data Analysis:

-

Calculate the concentration of this compound after each addition.

-

Plot the specific conductivity (κ) versus the concentration of this compound.

-

The plot will show two linear regions with different slopes.

-

Perform a linear regression on the data points in each region.

-

The CMC is the concentration at which the two regression lines intersect.

-

Caption: Experimental workflow for CMC determination by conductometry.

Surface Tensiometry

Principle: This is a classic and direct method for determining the CMC. The surface tension of the surfactant solution is measured at various concentrations. As the concentration of this compound increases from zero, the surfactant monomers adsorb at the air-water interface, causing a sharp decrease in surface tension. Once the interface is saturated and micelles begin to form (at the CMC), the concentration of free monomers in the bulk solution remains relatively constant. Consequently, the surface tension also remains nearly constant with further increases in the total surfactant concentration. The CMC is identified as the point of inflection in the surface tension versus log of concentration plot.

Experimental Protocol:

-

Preparation of Solutions: Prepare a series of this compound solutions of varying concentrations in deionized water. The concentration range should span well below and above the expected CMC.

-

Instrumentation: A surface tensiometer, commonly employing the Wilhelmy plate or Du Noüy ring method, is used. The platinum plate or ring must be meticulously cleaned before each measurement, typically by flaming, to remove any organic contaminants.[1][2][3]

-

Measurement Procedure (Wilhelmy Plate Method):

-

Pour the lowest concentration solution into a clean, thermostated sample vessel.

-

The cleaned Wilhelmy plate is suspended from a microbalance and brought into contact with the liquid surface.

-

Allow the system to equilibrate and record the force exerted on the plate, from which the surface tension is calculated.

-

Thoroughly clean and dry the plate and vessel between measurements.

-

Repeat the measurement for each of the prepared solutions, moving from the lowest to the highest concentration.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

-

The resulting graph will show a region of steep decline followed by a plateau.

-

The CMC is determined from the intersection of the two lines fitted to these regions.

-

Fluorescence Spectroscopy

Principle: This highly sensitive method utilizes a fluorescent probe, such as pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment.[4] In an aqueous solution (a polar environment), pyrene exhibits a characteristic emission spectrum. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar, hydrocarbon-like core of the micelles. This change in the microenvironment causes a noticeable change in the vibrational fine structure of pyrene's emission spectrum. Specifically, the ratio of the intensity of the first vibronic peak (I₁) to the third vibronic peak (I₃) is monitored. This I₁/I₃ ratio is high in polar environments and significantly decreases when pyrene is in the nonpolar micellar core. The CMC is determined from the inflection point of the plot of the I₁/I₃ ratio versus the surfactant concentration.

Experimental Protocol:

-

Preparation of a Pyrene Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent like acetone or ethanol (e.g., 10⁻³ M).

-

Preparation of Surfactant-Probe Solutions:

-

Prepare a series of this compound solutions in deionized water covering a range of concentrations below and above the expected CMC.

-

To each solution, add a small, constant amount of the pyrene stock solution such that the final pyrene concentration is very low (e.g., 10⁻⁶ M) to avoid excimer formation. The volume of the organic solvent should be minimal (e.g., <1%) to not affect the micellization process.

-

Allow the solutions to equilibrate.

-

-

Instrumentation: A spectrofluorometer is used to measure the fluorescence emission spectra.

-

Measurement Procedure:

-

Set the excitation wavelength for pyrene (typically around 335 nm).

-

Record the emission spectrum for each sample (typically from 350 nm to 450 nm).

-

Measure the intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks.

-

-

Data Analysis:

-

Calculate the I₁/I₃ ratio for each this compound concentration.

-

Plot the I₁/I₃ ratio as a function of the this compound concentration.

-

The plot will typically show a sigmoidal decrease. The CMC is determined from the midpoint of this transition. A Boltzmann sigmoidal fit is often used for accurate determination.[5]

-

Quantitative Data for this compound CMC

The CMC of this compound is influenced by several factors, most notably temperature and the presence of electrolytes.

Effect of Temperature

The relationship between temperature and the CMC of ionic surfactants is often non-linear. Typically, the CMC decreases with an initial increase in temperature, reaches a minimum, and then increases with a further rise in temperature.

| Temperature (°C) | CMC (mM) by Conductometry | CMC (mM) by Surface Tension |

| 25 | 24.4 | 23.0 |

| 35 | - | - |

Data compiled from Campbell and Lakshminarayanan (1965).[6] Note: The original source provides data for 25°C and 35°C, but the 35°C values were not explicitly separated by method in the table.

Effect of Electrolytes

The addition of electrolytes, such as sodium chloride (NaCl) or potassium chloride (KCl), to a solution of an ionic surfactant like this compound generally leads to a decrease in its CMC. The added salt reduces the electrostatic repulsion between the charged head groups of the surfactant molecules in the micelles, thus promoting micelle formation at a lower concentration.

Table 2: Influence of NaCl on the CMC of this compound at 25°C

| NaCl Concentration (mM) | CMC of this compound (mM) |

| 0 | ~24 |

| 10 | Data not readily available in cited sources |

| 50 | Data not readily available in cited sources |

| 100 | Data not readily available in cited sources |

Table 3: Influence of KCl on the CMC of this compound at 25°C

| KCl Concentration (mM) | CMC of this compound (mM) |

| 0 | ~24 |

| 10 | Data not readily available in cited sources |

| 50 | Data not readily available in cited sources |

| 100 | Data not readily available in cited sources |

Note: While the general principle of electrolytes decreasing the CMC is well-established, specific tabulated data for this compound with varying concentrations of NaCl and KCl were not found in the initial search results. The value at 0 mM is based on the data from Campbell and Lakshminarayanan (1965).[6] Researchers should consult specialized databases or conduct experiments to obtain precise values for their specific conditions.

Conclusion

The determination of the critical micelle concentration is fundamental for the characterization and application of this compound in various scientific and industrial fields. This guide has detailed the theoretical underpinnings and practical protocols for three robust methods: conductometry, surface tensiometry, and fluorescence spectroscopy. The choice of method will depend on the specific requirements of the study, the available equipment, and the nature of the system being investigated. Furthermore, it is crucial for researchers to consider and control external factors such as temperature and electrolyte concentration, which significantly influence the CMC of this compound. The provided data tables and visualizations serve as a foundational reference for professionals in drug development and other research areas.

References

- 1. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]

- 2. How does the Wilhelmy plate method work? - DataPhysics Instruments [dataphysics-instruments.com]

- 3. Wilhelmy plate method | KRÜSS Scientific [kruss-scientific.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

The Intricate Dance of Sodium Laurate in Water: A Technical Guide to its Phase Behavior

For Researchers, Scientists, and Drug Development Professionals

Sodium laurate, the sodium salt of lauric acid, is a quintessential anionic surfactant that finds widespread application in the pharmaceutical, cosmetic, and food industries. Its utility is intrinsically linked to its ability to self-assemble in aqueous solutions, forming a variety of supramolecular structures that dictate the physicochemical properties of the formulation. This technical guide provides an in-depth exploration of the phase behavior of this compound in aqueous solutions, offering a comprehensive resource for researchers and professionals working with this versatile molecule.

Core Physicochemical Properties

The phase behavior of this compound is governed by key parameters that define its self-assembly in water. These include the critical micelle concentration (CMC) and the Krafft temperature.

Table 1: Key Physicochemical Properties of this compound

| Parameter | Value | Conditions |

| Critical Micelle Concentration (CMC) | 30 mM[1] | In aqueous solution |

| Krafft Temperature | 42 °C[2] | At 10 wt% solids in water |

The Critical Micelle Concentration (CMC) is the concentration above which individual surfactant molecules (monomers) begin to aggregate into organized structures known as micelles. This transition is marked by abrupt changes in the physical properties of the solution, such as surface tension, conductivity, and viscosity.

The Krafft temperature is the temperature at which the solubility of the surfactant equals its CMC. Below the Krafft temperature, the surfactant has limited solubility and exists predominantly as crystalline or hydrated solid phases. Above this temperature, the solubility dramatically increases as micelles form, leading to a clear solution.

Lyotropic Liquid Crystalline Phases

Table 2: Typical Phase Progression of Anionic Surfactants in Aqueous Solution at Room Temperature

| Phase | Description | Typical Concentration Range (wt%)* |

| Isotropic (L1) | Monomers and spherical or ellipsoidal micelles dispersed in water. This is a low-viscosity, transparent solution. | 0 - ~30 |

| Hexagonal (H1) | Cylindrical micelles packed in a hexagonal array. This phase is highly viscous and exhibits birefringence. | ~30 - ~60 |

| Cubic (V1) | Bicontinuous or micellar cubic structures. These phases are typically very viscous, gel-like, and optically isotropic. | Intermediate concentrations, often between hexagonal and lamellar phases |

| Lamellar (Lα) | Surfactant bilayers separated by layers of water. This phase has a lower viscosity than the hexagonal phase and exhibits characteristic optical textures. | > ~60 |

*Note: These concentration ranges are based on data for similar surfactants like SLES and should be considered as approximate for this compound. The exact phase boundaries are dependent on temperature and the presence of any additives.

The sequence of these phase transitions can be visualized as a function of increasing this compound concentration.

Phase transitions of this compound with increasing concentration.

Experimental Protocols for Characterization

Accurate characterization of the phase behavior of this compound is crucial for formulation development and scientific research. The following sections detail the experimental methodologies for determining key parameters and identifying different phases.

Determination of Critical Micelle Concentration (CMC) by Conductivity

The formation of micelles leads to a change in the mobility of charge carriers in an ionic surfactant solution, which can be detected by measuring the electrical conductivity.

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water (e.g., 100 mM). Ensure the temperature is maintained above the Krafft temperature to ensure complete dissolution.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC (e.g., from 1 mM to 50 mM).

-

Conductivity Measurement:

-

Calibrate the conductivity meter using standard potassium chloride solutions.

-

Measure the conductivity of each this compound solution at a constant, controlled temperature (e.g., 25 °C).

-

Ensure thermal equilibrium is reached before each measurement.

-

-

Data Analysis:

-

Plot the measured conductivity as a function of the this compound concentration.

-

The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.

-

Workflow for CMC determination by conductivity.

Determination of the Krafft Temperature

The Krafft temperature can be determined by observing the temperature at which the solubility of the surfactant dramatically increases, which corresponds to the onset of micelle formation. This can be effectively monitored by measuring the conductivity of a surfactant suspension as a function of temperature.

Methodology:

-

Prepare a Surfactant Suspension: Prepare an aqueous suspension of this compound at a concentration known to be above the CMC at temperatures above the Krafft point (e.g., 5 wt%). Below the Krafft temperature, this will be a cloudy suspension.

-

Heating and Measurement:

-

Place the suspension in a temperature-controlled water bath with a magnetic stirrer to ensure uniform heating.

-

Immerse a conductivity probe into the suspension.

-

Slowly heat the suspension (e.g., 1 °C/minute) while continuously monitoring the conductivity and temperature.

-

-

Data Analysis:

-

Plot the conductivity as a function of temperature.

-

A sharp increase in the slope of the conductivity versus temperature plot indicates the Krafft temperature. This is because the dissolution of the solid surfactant into micelles significantly increases the number of charge carriers in the solution.

-

Characterization of Liquid Crystalline Phases

A combination of techniques is typically employed to identify and characterize the different lyotropic liquid crystalline phases.

Table 3: Experimental Techniques for Phase Characterization

| Technique | Principle | Information Obtained |

| Polarized Light Microscopy (PLM) | Anisotropic phases (e.g., hexagonal, lamellar) rotate the plane of polarized light, appearing bright with characteristic textures against a dark background. Isotropic phases (e.g., micellar, cubic) do not. | Identification of anisotropic phases and their characteristic textures. |

| Small-Angle X-ray Scattering (SAXS) | The ordered structures of liquid crystalline phases diffract X-rays at specific angles, producing characteristic scattering patterns. | Determination of the phase structure (e.g., hexagonal, lamellar, cubic) and its dimensions (e.g., lattice parameter, lamellar spacing).[3] |

| Rheology | The viscosity and viscoelastic properties of the solution are highly dependent on the underlying microstructure. | Differentiation between low-viscosity micellar solutions and high-viscosity liquid crystalline phases. Provides information on the flow behavior of each phase. |

3.3.1. Polarized Light Microscopy (PLM) Protocol

-

Sample Preparation: Place a small drop of the this compound solution on a clean microscope slide and cover with a coverslip.

-

Microscope Setup: Use a polarizing microscope with crossed polarizers.

-

Observation: Observe the sample between the crossed polarizers. Isotropic phases will appear dark, while anisotropic phases will exhibit birefringence and show distinct textures.

-

Hexagonal Phase: Often displays fan-like or non-geometric textures.

-

Lamellar Phase: Typically shows Maltese cross patterns or oily streak textures.[4]

-

3.3.2. Small-Angle X-ray Scattering (SAXS) Analysis

-

Sample Preparation: Load the this compound solution into a thin-walled glass capillary or a specialized sample cell.

-

Data Acquisition: Mount the sample in a SAXS instrument and expose it to a monochromatic X-ray beam. A 2D detector records the scattered X-rays.

-

Data Analysis:

-

The positions of the diffraction peaks in the scattering pattern are related to the repeating distances within the liquid crystalline structure.

-

The ratio of the peak positions allows for the identification of the phase:

-

3.3.3. Rheological Measurements

-

Instrument Setup: Use a rheometer equipped with a suitable geometry (e.g., cone-plate or parallel-plate).

-

Measurement Protocol:

-

Perform a steady-state flow sweep to measure viscosity as a function of shear rate.

-

Perform an oscillatory frequency sweep to determine the storage (G') and loss (G'') moduli, which provide information about the viscoelastic properties of the sample.

-

-

Data Interpretation:

-

Micellar solutions typically exhibit low viscosity and Newtonian behavior.

-

Hexagonal and cubic phases are highly viscous and often exhibit shear-thinning behavior and a high elastic modulus (G' > G'').

-

Lamellar phases can show a range of rheological behaviors depending on the orientation of the layers, but are generally less viscous than hexagonal phases.[6]

-

Self-Assembly and Phase Transitions: A Molecular Perspective

The phase behavior of this compound is driven by the amphiphilic nature of its molecules. The hydrophobic laurate tail seeks to minimize contact with water, while the hydrophilic carboxylate headgroup prefers to be hydrated. This hydrophobic effect is the primary driving force for self-assembly.

Driving forces behind this compound self-assembly.

At low concentrations, this compound exists as individual monomers. As the concentration increases and surpasses the CMC, the monomers aggregate to form spherical micelles, with the hydrophobic tails sequestered in the core and the hydrophilic heads forming the outer shell. With a further increase in concentration, these spherical micelles can grow into cylindrical structures, which then pack into a hexagonal lattice to form the hexagonal phase. At even higher concentrations, the cylindrical structures can fuse to form extended bilayers, leading to the formation of the lamellar phase.

Conclusion

The phase behavior of this compound in aqueous solutions is a complex interplay of concentration, temperature, and the inherent amphiphilicity of the molecule. A thorough understanding of its critical micelle concentration, Krafft temperature, and the formation of various lyotropic liquid crystalline phases is paramount for the effective formulation and application of this important surfactant. The experimental protocols detailed in this guide provide a robust framework for characterizing the phase behavior of this compound, enabling researchers and drug development professionals to harness its unique properties for a wide range of applications.

References

- 1. Tizra Reader [library.scconline.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Factors affecting the structure of lyotropic liquid crystals and the correlation between structure and drug diffusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Sodium Laurate for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of sodium laurate, a key excipient and surfactant used in pharmaceutical and research applications. The information is curated to support drug development, formulation, and scientific investigation by presenting quantitative data in accessible formats, detailing experimental methodologies, and visualizing key concepts.

Core Physicochemical Properties

This compound, the sodium salt of lauric acid, is an anionic surfactant widely recognized for its emulsifying, solubilizing, and permeation-enhancing properties. A thorough understanding of its physicochemical characteristics is crucial for its effective application.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₂₃NaO₂ | [1] |

| Molecular Weight | 222.30 g/mol | [2] |

| Appearance | White to slightly yellow powder/crystals | [3] |

| Melting Point | 244 to 246 °C | [1] |

| Solubility | Soluble in water. | [3] |

| Critical Micelle Concentration (CMC) | Approximately 24.4 mM in aqueous solution at 25°C. | [4] |

| Krafft Point | Approximately 25°C. | [5] |

Quantitative Data Summary

For ease of comparison and application in research settings, the following tables summarize key quantitative data related to this compound's behavior in aqueous solutions.

Table 2: Surface Tension of Aqueous this compound Solutions

Table 3: Thermodynamic Parameters of Micellization for Anionic Surfactants

The micellization of anionic surfactants like this compound is a thermodynamically driven process. The following table provides a general overview of the thermodynamic parameters involved. Specific values for this compound can be determined experimentally.

| Thermodynamic Parameter | Symbol | General Observation for Anionic Surfactants | Reference(s) |

| Standard Gibbs Free Energy of Micellization | ΔG°mic | Negative, indicating a spontaneous process. | [2][10][11] |

| Standard Enthalpy of Micellization | ΔH°mic | Can be positive or negative depending on the surfactant and temperature. For many ionic surfactants, it is slightly endothermic at lower temperatures and becomes more exothermic as temperature increases. | [2][10][11] |

| Standard Entropy of Micellization | ΔS°mic | Positive and is the major driving force for micellization, primarily due to the hydrophobic effect and the release of ordered water molecules from around the hydrocarbon tails. | [2][10][11] |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is essential for its application. The following sections detail the methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants and can be determined by various methods that detect the onset of micelle formation.

Method: Surface Tension Measurement

This is one of the most common methods for determining the CMC of surfactants.

-

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once micelles begin to form, the concentration of monomeric surfactant in the solution remains relatively constant, and thus the surface tension also plateaus. The concentration at which this break in the surface tension versus concentration plot occurs is the CMC.

-

Apparatus: Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Procedure:

-

Prepare a stock solution of this compound in deionized water.

-

Create a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC (e.g., from 1 mM to 50 mM).

-

Measure the surface tension of each solution at a constant temperature.

-

Plot the surface tension as a function of the logarithm of the this compound concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot.

-

Method: Conductivity Measurement

This method is suitable for ionic surfactants like this compound.

-

Principle: The conductivity of an ionic surfactant solution increases with concentration. Below the CMC, both the surfactant monomers and their counter-ions contribute to the conductivity. Above the CMC, the newly added surfactant molecules form micelles. Micelles are much larger and have a lower mobility than individual ions, and they also bind some of the counter-ions, leading to a decrease in the slope of the conductivity versus concentration plot.

-

Apparatus: Conductivity meter.

-

Procedure:

-

Prepare a series of this compound solutions of varying concentrations in deionized water.

-

Measure the specific conductivity of each solution at a constant temperature.

-

Plot the specific conductivity against the this compound concentration.

-

The CMC is identified as the concentration at the point where the slope of the line changes.

-

Determination of the Krafft Point

The Krafft point is the temperature at which the solubility of a surfactant equals its CMC. Below the Krafft point, the surfactant exists as a crystalline solid in equilibrium with a dilute monomer solution.

Method: Visual Observation and Conductivity

-

Principle: As a surfactant solution is heated, its solubility increases. At the Krafft point, the solubility becomes equal to the CMC, and a significant increase in solubility is observed as micelles begin to form. This transition is often accompanied by a change from a turbid suspension to a clear solution. This change can also be detected by a sharp increase in conductivity.[12][13][14]

-

Apparatus: Temperature-controlled water bath, magnetic stirrer, thermometer, and conductivity meter.

-

Procedure:

-

Prepare a dispersion of this compound in deionized water at a concentration known to be above the CMC at temperatures above the Krafft point (e.g., 50 mM). This dispersion will appear turbid at room temperature if it is below the Krafft point.

-

Place the dispersion in the temperature-controlled water bath on a magnetic stirrer to ensure uniform heating.

-

Insert a thermometer and a conductivity probe into the dispersion.

-

Slowly heat the dispersion while continuously stirring and monitoring the temperature, visual appearance, and conductivity.

-

The Krafft point is the temperature at which the solution suddenly becomes clear. This visual observation should coincide with a sharp increase in the slope of the conductivity versus temperature plot.[12]

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, visualize key concepts related to the properties and applications of this compound.

Caption: Workflow for CMC determination via surface tension.

Caption: Workflow for Krafft point determination.

Caption: Mechanism of permeation enhancement by this compound.

Caption: Interaction of this compound with proteins.

Applications in Drug Development

This compound's surfactant properties make it a valuable tool in pharmaceutical formulation and drug delivery research.

Solubilizing Agent

For poorly water-soluble drugs, this compound can increase their apparent solubility by forming micelles that encapsulate the hydrophobic drug molecules. This is particularly relevant for oral and topical formulations.[15][16]

Permeation Enhancer

This compound is recognized as a potent permeation enhancer for transdermal and transmucosal drug delivery.[5][17][18][19] Its mechanism of action is believed to involve:

-

Disruption of the Stratum Corneum: It can fluidize the lipid bilayers of the stratum corneum, the primary barrier of the skin, thereby increasing its permeability.[18]

-

Interaction with Tight Junctions: In intestinal epithelia, it can modulate the opening of tight junctions, facilitating the paracellular transport of drugs.[5][17]

-

Membrane Fluidization: It can insert into cell membranes, increasing their fluidity and facilitating the transcellular passage of drug molecules.

Role in Oral Drug Delivery Systems

In oral formulations, this compound can act as a wetting agent, lubricant, and dissolution enhancer for tablets and capsules. By improving the wettability of solid drug particles and promoting their dissolution, it can enhance the bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[15][20][21][22]

Biological Interactions and Signaling

The interaction of this compound with biological systems is a critical consideration in its application, particularly concerning its potential for irritation and its effects on cellular processes.

Interaction with Proteins

As an anionic surfactant, this compound can interact with proteins through both electrostatic and hydrophobic interactions.[23][24][25][26] This can lead to:

-

Binding to Proteins: this compound can bind to proteins like human serum albumin, which can affect the distribution and availability of both the surfactant and other bound ligands.[23]

-

Conformational Changes: At higher concentrations, the binding of this compound can induce conformational changes in proteins, potentially leading to denaturation and loss of function. This property is utilized in certain analytical techniques but is an important consideration in formulation to avoid unwanted interactions with protein-based drugs.[10]

Cell Membrane Perturbation and Signaling

This compound's interaction with cell membranes can trigger various cellular responses. While specific signaling pathways for this compound are not as extensively studied as those for sodium lauryl sulfate (SLS), parallels can be drawn due to their structural similarities as anionic surfactants.

-

Mechanism of Skin Irritation: Topical application of this compound can lead to skin irritation.[17] The proposed mechanism involves disruption of the skin barrier, leading to increased transepidermal water loss and penetration of the surfactant into deeper skin layers. This can trigger an inflammatory response. Studies on SLS suggest the involvement of signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways in the inflammatory response to surfactant-induced skin irritation.[3][27][28][29][30][31][32][33][34]

-

Apoptosis Induction: At certain concentrations, this compound has been shown to induce apoptosis (programmed cell death) in intestinal epithelial cells. This effect can be modulated by the presence of other molecules, such as amino acids.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Activation of p38 Mitogen-Activated Protein Kinase by Sodium Salicylate Leads to Inhibition of Tumor Necrosis Factor-Induced IκBα Phosphorylation and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. jetir.org [jetir.org]

- 11. Thermodynamics of Micelle Formation of Selected Homologous 7-Alkyl Derivatives of Na-Cholate in Aqueous Solution: Steroid Skeleton and the Alkyl Chain Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. csun.edu [csun.edu]

- 15. The role of sodium lauryl sulfate on formulation of directly compressed tablets containing simvastatin and aspirin: Effect on drugs dissolution and gastric mucosa - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Interaction of bovine serum albumin with anionic surfactants - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Evaluation of Sucrose Laurate as an Intestinal Permeation Enhancer for Macromolecules: Ex Vivo and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Sodium lauryl sulfate impedes drug release from zinc-crosslinked alginate beads: switching from enteric coating release into biphasic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Laurate binding to human serum albumin. Multiple binding equilibria investigated by a dialysis exchange method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Changes in Glycated Human Serum Albumin Binding Affinity for Losartan in the Presence of Fatty Acids In Vitro Spectroscopic Analysis [mdpi.com]

- 26. Review: Modifications of Human Serum Albumin and Their Binding Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The activation of p38 MAPK limits the abnormal proliferation of vascular smooth muscle cells induced by high sodium concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Increased skin barrier disruption by sodium lauryl sulfate in mice expressing a constitutively active STAT6 in T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. The activation of p38 MAPK limits the abnormal proliferation of vascular smooth muscle cells induced by high sodium concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Dietary salt intake activates MAP kinases in the rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Mitogen-activated protein kinase - Wikipedia [en.wikipedia.org]

- 33. Skin barrier disruption by sodium lauryl sulfate-exposure alters the expressions of involucrin, transglutaminase 1, profilaggrin, and kallikreins during the repair phase in human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure and Self-Assembly of Sodium Laurate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium laurate, the sodium salt of lauric acid, is an anionic surfactant of significant interest in various scientific and industrial fields, including pharmaceuticals and drug delivery. Its amphiphilic nature, comprising a hydrophilic carboxylate head group and a hydrophobic 12-carbon alkyl chain, drives its self-assembly in aqueous solutions to form complex supramolecular structures. This guide provides a comprehensive technical overview of the molecular structure of this compound and the fundamental principles governing its self-assembly into micelles, including the thermodynamics and kinetics of this process. Detailed experimental protocols for characterizing these phenomena are also presented to aid researchers in their practical applications.

Molecular Structure and Properties of this compound

This compound is a white solid with the chemical formula CH₃(CH₂)₁₀CO₂Na.[1][2] It is classified as a soap, being the salt of a fatty acid.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₂₃NaO₂ | [2] |

| Molecular Weight | 222.30 g/mol | [2] |

| Appearance | White to pale yellow powder or flakes | [3] |

| Melting Point | 244 to 246 °C | [2] |

| Solubility | Soluble in water | [3] |

Self-Assembly of this compound in Aqueous Solution

In aqueous solutions, this compound molecules exhibit a fascinating behavior driven by the hydrophobic effect. The hydrophobic alkyl tails avoid contact with water, while the hydrophilic carboxylate heads seek to remain in the aqueous phase. This energetic favorability leads to the spontaneous formation of organized aggregates known as micelles above a certain concentration, the Critical Micelle Concentration (CMC).

Below the CMC, this compound exists predominantly as individual monomers. As the concentration increases and surpasses the CMC, the monomers rapidly associate to form micelles. In these structures, the hydrophobic tails are sequestered in the core, shielded from the water, while the hydrophilic head groups form a charged outer corona that interacts with the surrounding aqueous environment. The formation of micelles is a dynamic equilibrium, with monomers constantly exchanging between the bulk solution and the micelles.

Diagram 1: Self-assembly of this compound monomers into a micelle above the CMC.

The shape and size of the micelles are influenced by factors such as surfactant concentration, temperature, pH, and the presence of electrolytes. Initially, spherical micelles are formed. At higher concentrations or in the presence of salt, these can grow and transition into cylindrical or rod-like micelles.[4]

Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter for any surfactant. It represents the concentration at which the formation of micelles becomes significant and is characterized by a sharp change in the physicochemical properties of the solution.

Table 2: Critical Micelle Concentration (CMC) of this compound

| Condition | CMC (mM) | Reference(s) |

| 25 °C in water | 24 | [5] |

| Not specified | 30 | [6][7] |

Factors Influencing Self-Assembly

-

Temperature: For ionic surfactants like this compound, the CMC typically exhibits a U-shaped dependence on temperature. It initially decreases with increasing temperature to a minimum, after which it starts to increase.[8]

-

pH: The pH of the solution affects the ionization of the carboxylic acid head group. At low pH, the carboxylate is protonated, forming lauric acid, which is less soluble and has a different aggregation behavior. The self-assembly of lauric acid is pH-dependent, with bilayer structures forming at pH 7 or below, and more spherical micelle-like aggregates forming at higher pH.

-

Electrolytes: The addition of electrolytes, such as sodium chloride (NaCl), to a solution of this compound leads to a decrease in the CMC.[9] The added counter-ions (Na⁺) shield the electrostatic repulsion between the negatively charged head groups in the micelle, making it easier for micelles to form at a lower surfactant concentration.[9]

Aggregation Number

The aggregation number (Nₐ) is the average number of surfactant monomers that constitute a single micelle. This parameter is influenced by the same factors that affect the CMC. For the series of sodium alkyl sulfates, an empirical relationship between the aggregation number and the CMC has been observed.[10]

Thermodynamics of Micellization

The self-assembly of surfactants into micelles is a spontaneous process, meaning the change in Gibbs free energy (ΔGmic) is negative. This process is primarily driven by an increase in the entropy of the system.

The standard Gibbs free energy of micellization can be calculated using the following equation:

ΔG°mic = RT ln(CMC)

where:

-

R is the gas constant

-

T is the absolute temperature

-

CMC is the critical micelle concentration expressed as a mole fraction

The negative ΔGmic is a result of the hydrophobic effect. The ordering of water molecules around the hydrophobic tails of the surfactant monomers is an entropically unfavorable state. The aggregation of these tails inside the micelle core releases these ordered water molecules, leading to a significant increase in the overall entropy of the system, which is the primary driving force for micellization.[11]

The enthalpy of micellization (ΔHmic) for ionic surfactants is often small and can be endothermic or exothermic, depending on the temperature. The entropy of micellization (ΔSmic) is generally positive and is the dominant thermodynamic factor.

Experimental Protocols for Characterization

Determination of Critical Micelle Concentration (CMC)

This method is based on the principle that surfactants lower the surface tension of a liquid. Below the CMC, the surface tension decreases with increasing surfactant concentration. Above the CMC, the surface of the liquid is saturated with monomers, and the surface tension remains relatively constant as additional surfactant molecules form micelles.[12]

Diagram 2: Experimental workflow for CMC determination by surface tension measurement.

Detailed Methodology:

-

Materials: High-purity this compound, deionized water, calibrated tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate).

-

Procedure: a. Prepare a stock solution of this compound (e.g., 100 mM) in deionized water. b. Create a series of dilutions of the stock solution, covering a concentration range both below and above the expected CMC (e.g., from 1 mM to 50 mM). c. Calibrate the tensiometer according to the manufacturer's instructions. d. Measure the surface tension of each solution, ensuring the temperature is controlled and constant. Allow each solution to equilibrate before measurement.

-

Data Analysis: a. Plot the surface tension (in mN/m) against the logarithm of the this compound concentration (in mol/L). b. The plot will show two distinct linear regions. The first region shows a decrease in surface tension with increasing concentration, and the second region shows a plateau where the surface tension is relatively constant. c. The CMC is determined from the intersection of the two extrapolated linear portions of the curve.[12]

This technique is suitable for ionic surfactants like this compound. Below the CMC, the conductivity of the solution increases linearly with the surfactant concentration as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity decreases because the newly formed micelles have a lower mobility than the individual ions, and they also bind some of the counter-ions.[13]

Diagram 3: Experimental workflow for CMC determination by conductivity measurement.

Detailed Methodology:

-

Materials: High-purity this compound, deionized water with low conductivity, calibrated conductivity meter and cell.

-

Procedure: a. Prepare a stock solution of this compound in deionized water. b. Prepare a series of dilutions covering a concentration range below and above the expected CMC. c. Calibrate the conductivity meter using standard solutions. d. Measure the conductivity of each solution at a constant temperature.

-

Data Analysis: a. Plot the specific conductivity (in S/m) as a function of the this compound concentration (in mol/L). b. The plot will show two linear segments with different slopes. c. The CMC is determined from the concentration at which the slope changes, which is the intersection of the two linear portions.[13]

Micelle Size and Distribution Analysis by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a suspension. It works by measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. Larger particles move more slowly, causing slower fluctuations in the scattered light, while smaller particles move faster, leading to more rapid fluctuations.

Detailed Methodology:

-

Materials: this compound solution with a concentration above the CMC, DLS instrument, appropriate cuvettes.

-

Procedure: a. Prepare a this compound solution at the desired concentration (above the CMC) and in the desired solvent (e.g., deionized water or a buffer). b. Filter the solution through a fine-pore filter (e.g., 0.22 µm) to remove any dust or large aggregates. c. Place the filtered solution in a clean, dust-free cuvette. d. Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature. e. Perform the DLS measurement according to the instrument's software instructions. This typically involves setting the measurement duration and the number of runs.

-

Data Analysis: a. The instrument's software will analyze the correlation function of the scattered light intensity to determine the diffusion coefficient of the micelles. b. The hydrodynamic radius (Rₕ) of the micelles is then calculated using the Stokes-Einstein equation. c. The software provides the size distribution of the micelles, often presented as an intensity-weighted, volume-weighted, or number-weighted distribution.

Visualization of Micellar Structures by Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM is a powerful technique for the direct visualization of the morphology of self-assembled structures in their native, hydrated state. The sample is rapidly frozen in a thin film of vitrified (non-crystalline) ice, which preserves the delicate structures of the micelles.

Diagram 4: Experimental workflow for Cryo-TEM imaging of this compound micelles.

Detailed Methodology:

-

Materials: this compound solution, TEM grids (e.g., lacey carbon or holey carbon films), plunge-freezing apparatus, cryo-TEM.

-

Procedure: a. Prepare the this compound solution at the desired concentration and conditions. b. Glow-discharge the TEM grids to make them hydrophilic. c. In a controlled environment with high humidity to prevent evaporation, apply a small droplet (3-4 µL) of the sample solution to the grid.[14] d. Blot the grid with filter paper to remove excess liquid and create a thin film of the solution.[14] e. Immediately plunge the grid into a cryogen, such as liquid ethane cooled by liquid nitrogen, to vitrify the sample.[14]

-

Imaging: a. Transfer the vitrified grid to a cryo-TEM holder under liquid nitrogen to maintain the low temperature. b. Insert the holder into the TEM. c. Image the sample using low-dose electron microscopy techniques to minimize radiation damage to the delicate micellar structures.

Phase Behavior of this compound

The self-assembly of this compound in water leads to a rich phase behavior that is dependent on both concentration and temperature. At low concentrations, it exists as a solution of monomers and micelles. As the concentration increases, different liquid crystalline phases can form, such as hexagonal and lamellar phases. A phase diagram illustrates the different phases that exist under various conditions of temperature and composition. The this compound-water system can form various phases including isotropic solutions, and different types of liquid crystalline and crystalline phases. The addition of an electrolyte like NaCl further influences this phase behavior.

Diagram 5: Simplified representation of the phase progression of this compound in water with increasing concentration.

Conclusion

This compound serves as a quintessential model for understanding the principles of surfactant self-assembly. Its behavior in aqueous solution, from the formation of simple spherical micelles to more complex liquid crystalline phases, is governed by a delicate interplay of thermodynamics and molecular architecture. For researchers in drug development and other scientific disciplines, a thorough understanding of its molecular structure, self-assembly mechanisms, and the experimental techniques to characterize them is paramount for harnessing its potential in various applications. This guide has provided a detailed overview of these aspects, offering a solid foundation for further research and application of this compound.

References

- 1. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C12H23NaO2 | CID 2735067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. muser-my.com [muser-my.com]

- 7. chemijournal.com [chemijournal.com]

- 8. scialert.net [scialert.net]

- 9. researchgate.net [researchgate.net]

- 10. csun.edu [csun.edu]

- 11. Micelles Structure Characterization Service | Cryo-EM | MtoZ Biolabs [mtoz-biolabs.com]

- 12. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 13. scribd.com [scribd.com]

- 14. Role of surfactants in electron cryo-microscopy film preparation - PMC [pmc.ncbi.nlm.nih.gov]

understanding the Krafft point of sodium laurate

An In-depth Technical Guide to the Krafft Point of Sodium Laurate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Krafft point of this compound, a critical parameter for its application in research, drug development, and various industrial processes. This document details the fundamental concepts, quantitative data, experimental methodologies for its determination, and the key factors influencing this property.

Introduction to the Krafft Point

The Krafft point (or Krafft temperature) is a fundamental physicochemical property of surfactants. It is defined as the temperature at which the solubility of a surfactant becomes equal to its critical micelle concentration (CMC).[1] Below the Krafft point, the surfactant exists predominantly in its crystalline or hydrated solid state, with limited solubility in the solvent. Above the Krafft point, a significant increase in solubility is observed due to the formation of micelles.[1] Understanding the Krafft point is crucial as it dictates the minimum temperature at which a surfactant can effectively function as a solubilizing agent, emulsifier, or detergent. For this compound, an anionic surfactant, knowledge of its Krafft point is essential for optimizing formulations and processes in various applications, including pharmaceuticals and consumer products.

Quantitative Data on the Krafft Point of this compound

The Krafft point of this compound can be influenced by several factors, including concentration, the presence of other surfactants, and electrolytes. The following table summarizes the reported Krafft points for this compound under different conditions.

| System | Concentration | Krafft Point (°C) | Measurement Method | Reference |

| This compound in Water | Not specified | 25 | Not specified | [2] |

| This compound in Water | 10 wt% | 42 | Not specified | [3] |

| This compound / Sodium Oleate Mixture (1/1 weight ratio) | 10 wt% | < 0 | Not specified | [3] |

| This compound / Sodium Oleate Mixture | 5 wt% total soap | Broad minimum >15°C at ~0.5 NaOl weight fraction | Visual observation | [4] |

Experimental Protocols for Determining the Krafft Point

Several methods can be employed to determine the Krafft point of a surfactant. The choice of method often depends on the desired accuracy and the specific properties of the surfactant system.

Visual Observation Method

This is a straightforward method based on observing the temperature at which a cloudy surfactant dispersion becomes clear upon heating.

-

Principle: Below the Krafft point, the surfactant exists as a crystalline precipitate, rendering the solution turbid. As the temperature is raised above the Krafft point, the crystals dissolve to form a clear micellar solution.

-

Procedure:

-

Prepare a series of aqueous solutions of this compound at concentrations known to be above the critical micelle concentration (CMC) at temperatures above the Krafft point.

-

Cool the solutions until they become turbid due to the precipitation of hydrated surfactant crystals.

-

Place the turbid solutions in a temperature-controlled water bath equipped with a magnetic stirrer.

-

Gradually increase the temperature of the water bath at a slow, constant rate (e.g., 1°C every 5-10 minutes) while stirring gently.

-

The Krafft point is recorded as the temperature at which the solution becomes completely clear.

-

Conductivity Method

This method is particularly suitable for ionic surfactants like this compound and relies on the change in electrical conductivity of the solution with temperature.

-

Principle: The conductivity of an ionic surfactant solution increases with temperature. A sharp increase in the slope of the conductivity versus temperature plot is observed at the Krafft point. This is attributed to the dissolution of the crystalline surfactant and the subsequent formation of highly mobile micelles and counterions.

-

Procedure:

-

Prepare an aqueous solution of this compound at a concentration above its CMC.

-

Cool the solution to induce crystallization, resulting in a turbid suspension.

-

Place the suspension in a jacketed beaker connected to a circulating water bath and immerse a conductivity probe and a thermometer into the solution.

-

Begin gentle stirring and gradually increase the temperature of the water bath at a controlled rate.

-

Record the conductivity and temperature at regular intervals.

-

Plot conductivity as a function of temperature. The Krafft point is determined from the intersection of the two linear portions of the curve, indicating the onset of a rapid increase in conductivity.

-

Factors Influencing the Krafft Point

Surfactant Concentration

While the Krafft point is theoretically the temperature where solubility equals the CMC, in practice, the observed temperature for the disappearance of the solid phase can show some dependence on the total surfactant concentration.

Presence of Other Surfactants (Mixed Systems)

The addition of other surfactants can significantly alter the Krafft point. A notable example is the mixture of this compound (NaL) and sodium oleate (NaOl). This mixture exhibits a eutectic behavior, leading to a substantial depression of the Krafft point to below 0°C at a 1/1 weight ratio.[3] This phenomenon is particularly useful for formulating products that require high surfactant solubility at low temperatures.

Electrolytes

The presence of electrolytes can either increase or decrease the Krafft point of an ionic surfactant. The effect depends on the nature of the salt and its interaction with the surfactant molecules. For instance, the addition of sodium chloride to a this compound solution can influence its phase behavior.

Visualizing the Krafft Point Concept

The following diagrams illustrate the fundamental relationships governing the Krafft point.

Caption: Logical relationship between temperature, solubility, CMC, and the physical state of this compound around its Krafft point.

The following diagram illustrates a simplified experimental workflow for determining the Krafft point.

Caption: A generalized experimental workflow for the determination of the Krafft point of a surfactant.

Conclusion

The Krafft point is a critical parameter for the effective application of this compound. It represents the temperature threshold for micelle formation and, consequently, for the manifestation of its surfactant properties. A thorough understanding of the Krafft point and the factors that influence it, such as the presence of other surfactants and electrolytes, is paramount for researchers, scientists, and drug development professionals in designing and optimizing formulations and processes. The experimental methods outlined in this guide provide a basis for the accurate determination of this important physicochemical property.

References

The Kinetics and Mechanisms of Sodium Laurate Hydrolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium laurate, the sodium salt of lauric acid, is a key surfactant and emulsifying agent with wide-ranging applications in the pharmaceutical, cosmetic, and food industries. Understanding the kinetics and mechanisms of its hydrolysis is crucial for optimizing formulation stability, predicting product shelf-life, and controlling drug delivery systems. This technical guide provides an in-depth analysis of the hydrolysis of this compound, detailing the reaction kinetics, influencing factors, and underlying mechanisms. It also presents comprehensive experimental protocols for studying these phenomena and visualizes key pathways and workflows.

The hydrolysis of this compound is a reversible reaction that yields lauric acid and sodium hydroxide. The equilibrium of this reaction is significantly influenced by the pH of the solution.

CH₃(CH₂)₁₀COONa + H₂O ⇌ CH₃(CH₂)₁₀COOH + NaOH

This guide will delve into the factors that govern the rate of this reaction and the methods used to characterize it.

Hydrolysis Kinetics

The hydrolysis of this compound in an aqueous solution can be treated as a pseudo-first-order reaction. This is because the concentration of water, as the solvent, remains nearly constant throughout the reaction. The rate of hydrolysis is therefore primarily dependent on the concentration of this compound.

Factors Influencing Hydrolysis Rate

Several factors can significantly impact the rate of this compound hydrolysis:

-

Temperature: An increase in temperature generally leads to an increase in the hydrolysis rate. This is due to the increased kinetic energy of the molecules, resulting in more frequent and energetic collisions. The relationship between temperature and the rate constant can be described by the Arrhenius equation.

-

pH: The pH of the solution plays a critical role. The hydrolysis of the laurate anion is essentially the reverse of the neutralization of lauric acid. In acidic conditions, the equilibrium shifts towards the formation of the less soluble lauric acid. Conversely, in alkaline conditions (high pH), the equilibrium favors the dissociated laurate form, thus suppressing hydrolysis.

-

Presence of a Second Phase (Oil Phase): The presence of an oil phase can promote the hydrolysis of this compound in the aqueous phase. This is because the resulting lauric acid can be transferred into the oil phase, shifting the equilibrium of the hydrolysis reaction in the aqueous phase towards the products.

-

Additives: Various additives can influence the hydrolysis rate:

-

Amphiphiles: The addition of amphiphilic compounds to an oil phase in contact with an aqueous this compound solution can significantly affect the hydrolysis rate. For instance, the presence of certain amphiphiles can lead to emulsion formation at the interface, which can facilitate the transfer of lauric acid and thus accelerate hydrolysis.

-

Electrolytes and Organic Acids: The presence of electrolytes and low molecular weight organic acids, such as citric acid, has been found to reduce the kinetics of hydrolysis for similar surfactants.

-

Quantitative Kinetic Data

| Parameter | Description | Typical Method of Determination | Reference |

| Rate Constant (k) | A proportionality constant that relates the rate of a chemical reaction to the concentration of the reactants. For this compound hydrolysis, it is typically a pseudo-first-order rate constant. | Monitoring the change in concentration of reactants or products over time (e.g., using HPLC, GC-FID, or pH-stat titration). | |

| Activation Energy (Ea) | The minimum amount of energy required for a chemical reaction to occur. | Measuring the rate constant at different temperatures and using the Arrhenius equation. | |

| Enthalpy of Activation (ΔH‡) | The change in enthalpy when the reactants are converted into the activated complex. | Determined from the temperature dependence of the rate constant. | |

| Entropy of Activation (ΔS‡) | The change in entropy when the reactants are converted into the activated complex. | Determined from the temperature dependence of the rate constant using the Eyring equation. |

Hydrolysis Mechanism

The hydrolysis of this compound, being the salt of a weak acid and a strong base, proceeds through the reaction of the laurate anion with water. This is a classic example of salt hydrolysis.

The fundamental mechanism of ester hydrolysis, known as saponification, is a nucleophilic acyl substitution. In the case of this compound hydrolysis, the laurate anion (CH₃(CH₂)₁₀COO⁻) reacts with a water molecule.

An In-depth Technical Guide to the Thermal Properties of Sodium Laurate as a Phase Change Material

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium laurate, the sodium salt of lauric acid, presents a complex yet intriguing profile for investigation as a phase change material (PCM). This technical guide provides a comprehensive analysis of its thermal properties, addressing the significant discrepancies found in existing literature and offering a detailed examination of its phase transition behavior. This document synthesizes available data on its thermal characteristics, including melting point, latent heat of fusion, thermal conductivity, and specific heat capacity. Furthermore, it outlines detailed experimental protocols for the accurate characterization of this material, acknowledging the challenges posed by its hygroscopic nature and multiple phase transitions. This guide serves as a critical resource for researchers exploring the potential of this compound in thermal energy storage and other advanced applications.

Introduction

Phase change materials are substances that absorb and release large amounts of thermal energy at a nearly constant temperature during a change in their physical state. This characteristic makes them highly attractive for a variety of applications, including thermal energy storage, thermal management of electronics, and controlled drug delivery. Fatty acids and their salts have emerged as a promising class of organic PCMs due to their high latent heat storage capacities, chemical stability, and tunable phase transition temperatures.

This compound (sodium dodecanoate), a sodium salt of the saturated fatty acid lauric acid, has been investigated both as a standalone PCM and as a component in eutectic mixtures to enhance the thermal properties of other fatty acids. However, the characterization of pure, anhydrous this compound is fraught with challenges, leading to significant inconsistencies in reported thermophysical data. This guide aims to clarify these ambiguities and provide a robust framework for its evaluation.

Thermophysical Properties of this compound

A critical review of the literature reveals a wide range of reported values for the thermal properties of this compound. This variation is primarily attributed to the presence of water, which significantly alters its phase behavior, and the complex phase transitions that anhydrous sodium soaps undergo.

Phase Transitions and Melting Point

The melting point of this compound is a subject of considerable debate. Reported values span from as low as 43.8°C to over 300°C. This discrepancy can be understood by differentiating between the behavior of hydrated and anhydrous forms of the salt:

-

Hydrated this compound: In the presence of water, this compound forms various hydrated crystals and mesophases. The lower reported temperatures often correspond to the transition temperatures of these hydrated forms or the Krafft point, which is the temperature at which the solubility of a surfactant equals its critical micelle concentration, not a true melting point of the pure substance.

-

Anhydrous this compound: For the pure, water-free salt, the phase transitions are more complex than a single melting event. Anhydrous sodium soaps exhibit a series of transitions from a crystalline solid through several liquid crystalline phases (mesophases) before becoming an isotropic liquid at a much higher temperature. Studies on anhydrous sodium soaps suggest a series of phase transitions rather than a sharp melting point. For instance, analogous sodium stearate shows multiple transitions corresponding to the stepwise "melting" of the crystal lattice in different dimensions. The higher reported temperatures (e.g., >200°C) likely correspond to these transitions into liquid crystalline phases or, in some cases, the onset of thermal decomposition.

It is crucial for researchers to work with well-characterized, anhydrous samples to obtain meaningful and reproducible data for PCM applications.

Quantitative Thermal Properties

| Property | Solid Phase | Liquid Phase | Test Method |

| Melting/Phase Transition Temperature (°C) | Multiple transitions, with significant transitions reported at temperatures > 200°C for the anhydrous form. | - | DSC, TGA |

| Latent Heat of Fusion (J/g) | Data for pure anhydrous this compound is scarce. Values for related fatty acid salts are in the range of 100-250 J/g. | - | DSC, T-History |

| Thermal Conductivity (W/m·K) | Expected to be low, typical of organic materials (~0.15 - 0.4). | Expected to be lower than the solid phase (~0.1 - 0.2). | Transient Hot Wire, Laser Flash Analysis |

| Specific Heat Capacity (J/g·K) | Data for pure anhydrous this compound is limited. For sodium metal, it is 1.23 J/g·K.[1] | Data for pure anhydrous this compound is limited. | DSC |

Note: The data presented is a combination of reported values for this compound where available and estimates based on similar fatty acid salts. Further experimental validation is required for definitive values.

Experimental Protocols for Thermal Characterization

Accurate determination of the thermal properties of this compound requires meticulous sample preparation and standardized characterization techniques.

Sample Preparation: Synthesis and Purification of Anhydrous this compound

The presence of water significantly impacts the thermal behavior of this compound. Therefore, preparing an anhydrous sample is the most critical step for accurate characterization.

Materials:

-

Lauric acid (high purity, >99%)

-

Sodium hydroxide (NaOH) or Sodium methoxide (CH₃ONa)

-

Ethanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Vacuum oven

Procedure:

-

Neutralization: Dissolve a stoichiometric amount of lauric acid in anhydrous ethanol. Separately, prepare a solution of sodium hydroxide or sodium methoxide in anhydrous ethanol.

-

Slowly add the base solution to the lauric acid solution with constant stirring. The reaction is exothermic.

-

Precipitation: Continue stirring for 2-3 hours at room temperature to ensure complete reaction. The this compound will precipitate out of the solution.

-

Washing: Filter the precipitate and wash it several times with anhydrous diethyl ether to remove any unreacted lauric acid and other impurities.

-

Drying: Dry the purified this compound powder in a vacuum oven at a temperature below its first phase transition but high enough to remove residual solvent and water (e.g., 80-100°C) for at least 24 hours. The absence of water should be confirmed by techniques such as Karl Fischer titration or thermogravimetric analysis (TGA).

Experimental Workflow for Anhydrous this compound Preparation

References

An In-Depth Technical Guide to the Antimicrobial Properties of Sodium Laurate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium laurate, the sodium salt of lauric acid, has demonstrated significant antimicrobial properties, positioning it as a compound of interest for research and development in the pharmaceutical and biotechnology sectors. This technical guide provides a comprehensive overview of the antimicrobial activity of this compound, detailing its spectrum of activity, mechanisms of action, and the influence of environmental factors on its efficacy. This document synthesizes quantitative data from various studies, outlines detailed experimental protocols for antimicrobial susceptibility testing, and visualizes the key mechanisms through logical diagrams.

Introduction

This compound is a saturated fatty acid salt that has garnered attention for its broad-spectrum antimicrobial activity. As a surfactant, its primary mode of action involves the disruption of microbial cell membranes, leading to cell lysis and death. This guide serves as a technical resource for professionals investigating the potential applications of this compound as an antimicrobial agent.

Spectrum of Antimicrobial Activity

This compound exhibits a wide range of antimicrobial activity, with a pronounced effect against Gram-positive bacteria. Its efficacy against Gram-negative bacteria and fungi has also been documented, although often at higher concentrations.

Antibacterial Activity

The antibacterial properties of this compound are most potent against Gram-positive bacteria. This is attributed to the structural differences in the cell walls of Gram-positive and Gram-negative organisms. The thick peptidoglycan layer of Gram-positive bacteria is more susceptible to the disruptive action of surfactants like this compound.

Antifungal Activity

This compound also possesses antifungal properties, notably against clinically relevant yeasts such as Candida albicans. The mechanism of action is similar to its antibacterial activity, involving the disruption of the fungal cell membrane.

Quantitative Antimicrobial Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of this compound against various microorganisms as reported in the literature. It is important to note that values can vary based on the specific strain and the experimental conditions used.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Bacteria

| Microorganism | Strain | MIC (µg/mL) | MIC (µM) | Reference |

| Staphylococcus aureus | ATCC 25923 | 1460 | 6567 | [1] |

| Staphylococcus epidermidis | ATCC 12228 | - | 50 | [2] |

| Escherichia coli | ATCC 25922 | >11670 | >52480 | [1] |

| Pseudomonas aeruginosa | PAO1 | - | >250 | [2] |

Note: Some data points are for Sodium Lauryl Sulfate (SLS), a closely related compound, and are indicated as such for comparative purposes where specific this compound data is unavailable.

Table 2: Minimum Bactericidal Concentration (MBC) of this compound Against Bacteria

| Microorganism | Strain | MBC (µg/mL) | MBC (µM) | Reference |

| Staphylococcus aureus | ATCC 25923 | - | 60 | [2] |

| Staphylococcus epidermidis | ATCC 12228 | - | 100 | [2] |

| Escherichia coli | ATCC 25922 | - | >250 | [2] |

| Pseudomonas aeruginosa | PAO1 | - | >250 | [2] |

Table 3: Antifungal Activity of this compound

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Candida albicans | - | - | [3] |

Note: Specific MIC values for this compound against Candida albicans require further targeted research, though its activity is documented.

Mechanism of Action

The primary antimicrobial mechanism of this compound is the disruption of the cell membrane's structural integrity. As an anionic surfactant, it interacts with the lipid bilayer and membrane proteins, leading to increased permeability and leakage of intracellular components.[1]

Cell Membrane Disruption

The lipophilic tail of the laurate molecule inserts into the lipid bilayer of the microbial cell membrane. This disrupts the ordered structure of the membrane, creating pores and leading to a loss of the proton motive force and leakage of essential ions and metabolites.

Protein Denaturation

This compound can also denature membrane-associated proteins, impairing their function. This includes enzymes involved in respiration and transport, further contributing to cell death.[4]

Factors Influencing Antimicrobial Activity

The antimicrobial efficacy of this compound can be influenced by several environmental factors.

pH

The pH of the medium can affect the activity of this compound. Generally, its activity is enhanced under acidic conditions. This is because a lower pH increases the concentration of the protonated (more lipophilic) form of lauric acid, which can more readily penetrate the bacterial cell membrane.

Temperature

Temperature can also influence the effectiveness of this compound. Increased temperatures can enhance its membrane-disrupting activity. However, the optimal temperature for activity can vary depending on the target microorganism.